1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane
Description
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane is an organic compound with the molecular formula C₁₃H₁₈ClNO₃S. It is characterized by the presence of a sulfonyl group attached to an azepane ring, which is further substituted with a 3-chloro-4-methoxyphenyl group.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKCOLUJBFQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride.
Reaction with Azepane: The sulfonyl chloride is then reacted with azepane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane can be compared with other sulfonyl-substituted azepane derivatives, such as:
- 1-[(4-Methoxyphenyl)sulfonyl]azepane
- 1-[(3-Chlorophenyl)sulfonyl]azepane
- 1-[(4-Chlorophenyl)sulfonyl]azepane
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the 3-chloro-4-methoxyphenyl group in 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane imparts unique properties that may enhance its effectiveness in certain applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
